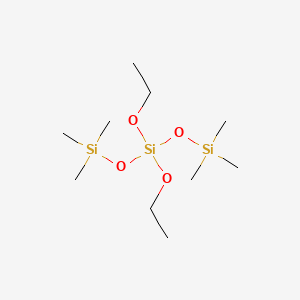

Bis(trimethylsilyl) diethyl silicate

説明

Bis(trimethylsilyl) diethyl silicate is an organosilicon compound with the molecular formula C10H28O4Si3 and a molecular weight of 296.58 g/mol . It is a colorless to pale yellow liquid with a silicone-like odor. This compound is known for its volatility and is insoluble in water . It is commonly used as an intermediate in the synthesis of various organosilicon compounds, including polymers and siloxanes .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing bis(trimethylsilyl) diethyl silicate involves the reaction between trimethylchlorosilane and diethylchlorosilane . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilanes. The general reaction is as follows:

(CH3

生物活性

Bis(trimethylsilyl) diethyl silicate (BTDSS) is an organosilicon compound known for its unique chemical structure and potential applications in various fields, including biochemistry and materials science. The compound's formula is , and it features two ethyl groups and two trimethylsilyl groups attached to a silicon atom. This configuration endows BTDSS with distinctive properties that influence its biological activity.

Antioxidant Properties

Recent studies have highlighted the antioxidant activities of BTDSS, particularly in plant systems. For instance, research involving the application of sodium nitroprusside (SNP) on Zea mays indicated that BTDSS was among the significant constituents identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The application of SNP resulted in increased production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are crucial for mitigating oxidative stress in plants .

Enzymatic Activity

BTDSS has been shown to interact with various enzymes, particularly those involved in silicon metabolism. Silicatein-α, a hydrolase enzyme found in siliceous sea sponges, catalyzes the hydrolysis of organosilyl ethers, including BTDSS. This enzymatic activity suggests a potential role for BTDSS in biocatalytic processes that involve the manipulation of silicon-oxygen bonds .

Study 1: Antioxidant Activity in Plants

A study investigated the effects of BTDSS on Zea mays, revealing that lower concentrations of SNP (5 µM) significantly enhanced the production of bioactive compounds, including BTDSS itself. The results indicated that higher concentrations of SNP could lead to oxidative stress, as evidenced by increased malondialdehyde (MDA) levels, a marker for lipid peroxidation .

Table 1: Effects of SNP Concentrations on Antioxidant Enzyme Activities

| SNP Concentration (µM) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | MDA Content (nmol/g FW) |

|---|---|---|---|

| Control | 12.5 | 15.2 | 5.0 |

| 5 | 18.3 | 22.1 | 3.2 |

| 1,000 | 10.0 | 14.0 | 7.8 |

Study 2: Biocatalytic Transformations

Another significant area of research involves the use of BTDSS in biocatalytic transformations mediated by silicatein-α. The study demonstrated that BTDSS could undergo hydrolysis and condensation reactions under enzymatic conditions, leading to the formation of silanols and other silicon-based compounds . This biocatalytic activity could have implications for sustainable chemistry practices.

Study 3: In Vitro Antimutagenic Activity

A separate investigation evaluated the potential antimutagenic activities of extracts containing BTDSS. The study reported that certain concentrations of these extracts significantly reduced mutagenesis induced by chemical agents, suggesting a protective role against DNA damage .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHOSi

- Molar Mass : 296.58 g/mol

- Appearance : Colorless to pale yellow liquid with a silicone-like odor

- Density : 0.8921 g/cm³

- Boiling Point : 191-193 °C

- Solubility : Insoluble in water, volatile

Organic Synthesis

BTDES is widely used as a silylating agent in organic synthesis. It facilitates the protection of alcohols, amines, carboxylic acids, and other functional groups during chemical reactions. This protection is crucial for selective derivatization and analysis of complex molecules.

- Silylation of Biomolecules : BTDES has been employed to silylate hydroxyl groups in carbohydrates, enhancing their volatility for analysis via gas chromatography-mass spectrometry (GC-MS) . For instance, glycosphingolipids have been derivatized using BTDES to enable structural analysis through mass spectrometry.

Analytical Chemistry

The compound plays a significant role in sample preparation for mass spectrometry and chromatography.

- Derivatization for GC-MS : BTDES improves the detection of biomolecules by introducing trimethylsilyl groups that enhance volatility and stability during analysis .

- HPLC Applications : BTDES can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), which is useful for isolating impurities in preparative separations .

Material Science

BTDES serves as a precursor for synthesizing silsesquioxanes and siloxane polymers, which are important in the development of advanced materials.

- Synthesis of Silsesquioxanes : By manipulating the trimethylsilyl groups, researchers can create tailored silsesquioxanes with specific functionalities .

- Polymer Chemistry : BTDES can be used to synthesize polymers containing labile silyl ester bonds through transsilylation reactions, allowing for varied degradation properties depending on the silicon side chain substituents .

A. Silylation of Glycosphingolipids

A study demonstrated the successful application of BTDES in the silylation of glycosphingolipids, which are complex carbohydrates critical for cell membrane structure. The introduction of trimethylsilyl groups improved their analysis via mass spectrometry, showcasing BTDES's utility in biomolecular research .

B. HPLC Method Development

Research involving the separation of BTDES on Newcrom R1 HPLC columns highlighted its effectiveness in analytical applications. The method utilized acetonitrile-water-phosphoric acid as the mobile phase, illustrating the compound's compatibility with modern chromatographic techniques .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Silylation of functional groups | Protects sensitive functional groups |

| Analytical Chemistry | Derivatization for GC-MS and HPLC | Enhances volatility and detection |

| Material Science | Precursor for silsesquioxanes and polymers | Tailored materials with specific properties |

| Electrochemistry | Composite electrolytes for energy storage | Improved ionic conductivity |

特性

IUPAC Name |

diethyl bis(trimethylsilyl) silicate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28O4Si3/c1-9-11-17(12-10-2,13-15(3,4)5)14-16(6,7)8/h9-10H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGNEODXJZDIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28O4Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189039 | |

| Record name | Bis(trimethylsilyl) diethyl silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3555-45-1 | |

| Record name | 3,3-Diethoxy-1,1,1,5,5,5-hexamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3555-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trimethylsilyl) diethyl silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(trimethylsilyl) diethyl silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl) diethyl silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(trimethylsilyl) diethyl silicate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF346BGF9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。